Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Pyridine derivatives are an important class of compounds in organic chemistry, biochemistry, and pharmaceutical chemistry1. They are often used as building blocks in the synthesis of chemical relevant organic compounds1. However, specific information about “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is not readily available.
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions with nucleophiles1. For instance, perhalogenated pyridines are highly reactive toward nucleophilic attack due to their electron-deficient nature1. However, the specific synthesis process for “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, C−H stretching vibrations can be identified using IR spectroscopy2. However, the specific molecular structure of “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is not provided in the available sources.Chemical Reactions Analysis
Pyridine derivatives can undergo a broad range of nucleophilic substitution reactions1. The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of these reactions1. However, the specific chemical reactions involving “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. However, the specific physical and chemical properties of “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” are not provided in the available sources.Scientific Research Applications
Catalyzed Couplings : A study by Suresh et al. (2013) reported the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines using a palladium-catalyzed decarboxylative Suzuki coupling. Additionally, the synthesis of alkenyl variants via Heck coupling is also described, showcasing the compound's utility in organic synthesis (Suresh et al., 2013).
Sulfenylation Reactions : Research by Gilow et al. (1991) examined the sulfenylation of pyrroles and indoles, including compounds with phenylsulfonyl substituents. This study highlights the chemical reactivity of such compounds in electrophilic substitution reactions (Gilow et al., 1991).
Friedel-Crafts Acylations : Xiao et al. (1996) studied Friedel-Crafts acylations of 3-alkyl-1-(phenylsulfonyl)pyrroles. Their research demonstrated reversible acylations and their applications in synthesizing complex organic molecules like ant trail pheromones (Xiao et al., 1996).
Catalytic Synthesis : Singh et al. (2013) described the use of a pyrrolidine-based catalyst derived from l-proline for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, showcasing the application of phenylsulfonyl derivatives in catalysis (Singh et al., 2013).
Molecular Orbital Calculations : A study by Seo et al. (1999) used molecular orbital calculations to investigate electrophilic substitutions on pyrrole derivatives, including those with phenylsulfonyl groups. This research provides insights into the theoretical aspects of chemical reactivity and stability of such compounds (Seo et al., 1999).
Antibacterial Activity : Research by Toja et al. (1986) synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their antibacterial activity. This study indicates the potential of such compounds in pharmaceutical applications (Toja et al., 1986).
Efficient Sulfonation : A study by Janosik et al. (2006) focused on the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid, developing a clean and operationally simple protocol for synthesizing sulfonamide derivatives (Janosik et al., 2006).
Chemoselective Synthesis : Jahanshahi et al. (2018) demonstrated the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst. This research highlights the compound's relevance in nanotechnology and material science (Jahanshahi et al., 2018).
Safety And Hazards
Future Directions
Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic3. Therefore, the study and development of new pyridine derivatives, including “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate”, could be a promising direction for future research.
Please note that this information is general and may not apply specifically to “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate”. Always consult with a professional chemist or a reliable database for more specific and detailed information.
properties
IUPAC Name |
methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15(18)13-10-17(14-12(13)8-5-9-16-14)22(19,20)11-6-3-2-4-7-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMFYZEFIQCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578986 |
Source
|
Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
CAS RN |
245064-81-7 |
Source
|
Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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